molecular formula C22H23NO3 B7712678 (2-hydroxy-7-methylquinolin-3-yl)methyl 4-(tert-butyl)benzoate

(2-hydroxy-7-methylquinolin-3-yl)methyl 4-(tert-butyl)benzoate

Cat. No. B7712678
M. Wt: 349.4 g/mol
InChI Key: WHGYPCHFUXJUKT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . Advanced techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) are used to determine the three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

Analytical chemistry uses a variety of tools to investigate redox-active intermediates in chemical reactions .

Mechanism of Action

Target of Action

The primary targets of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-(tert-butyl)benzoateBased on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for esters or benzylic compounds .

Mode of Action

It can be inferred from its structure that it may undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Given its potential to undergo reactions at the benzylic position , it may influence pathways involving benzylic compounds.

Pharmacokinetics

Its pharmacokinetic properties would likely be influenced by its chemical structure, particularly its ester group , which could affect its solubility and hence its absorption and distribution.

Result of Action

Its potential to undergo reactions at the benzylic position could result in the formation of new compounds, which could have various effects at the molecular and cellular level.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could influence the action, efficacy, and stability of this compound. For instance, its reactivity at the benzylic position could be affected by these factors.

properties

IUPAC Name

(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-14-5-6-16-12-17(20(24)23-19(16)11-14)13-26-21(25)15-7-9-18(10-8-15)22(2,3)4/h5-12H,13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGYPCHFUXJUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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